molecular formula C17H23N3 B11618315 1-Propyl-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

1-Propyl-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B11618315
M. Wt: 269.4 g/mol
InChI Key: RSPZWQZHEXADLB-UHFFFAOYSA-N
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Description

1-Propyl-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound with a unique structure that combines a pyrrolidine ring with a tetrahydroisoquinoline core

Preparation Methods

The synthesis of 1-Propyl-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the tetrahydroisoquinoline core is replaced by a pyrrolidine moiety.

    Addition of the Propyl Group: The propyl group can be added through an alkylation reaction, using a propyl halide and a strong base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Propyl-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles such as amines or alcohols replace the nitrile group to form amides or esters.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

1-Propyl-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propyl-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets in the CNS. It is believed to modulate the activity of neurotransmitter systems, such as serotonin and dopamine, by binding to their respective receptors or inhibiting their reuptake. This modulation can lead to altered neurotransmitter levels and improved mood or cognitive function.

Comparison with Similar Compounds

1-Propyl-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which may offer distinct pharmacological properties and therapeutic potential.

Properties

Molecular Formula

C17H23N3

Molecular Weight

269.4 g/mol

IUPAC Name

1-propyl-3-pyrrolidin-1-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C17H23N3/c1-2-7-16-14-9-4-3-8-13(14)15(12-18)17(19-16)20-10-5-6-11-20/h2-11H2,1H3

InChI Key

RSPZWQZHEXADLB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(C2=C1CCCC2)C#N)N3CCCC3

Origin of Product

United States

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